
2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol is an organic compound classified as an alkylated phenol. It is a colorless oil at room temperature and is known for its antioxidant properties. This compound is used in various industrial applications, including as a stabilizer for fuels and as an ultraviolet light absorber .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol can be synthesized through the alkylation of xylenol with isobutylene. The reaction typically involves the use of a solid acid catalyst, such as ZSM-5, under controlled temperature and pressure conditions. The process includes the following steps:
Alkylation: Xylenol reacts with isobutylene in the presence of a solid acid catalyst at temperatures around 60-65°C and a pressure of 0.1 MPa.
Separation: The resulting mixture is separated by distillation to isolate this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and advanced separation techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Substitution: Halogenated and nitrated phenols.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol has several scientific research applications:
Chemistry: Used as a stabilizer in fuels and lubricants to prevent oxidation and gumming.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Studied for its potential use in formulations requiring ultraviolet light protection.
Industry: Employed as an ultraviolet light absorber in plastics, coatings, and other materials
Wirkmechanismus
The primary mechanism of action of 2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This action is facilitated by the phenolic hydroxyl group, which can form stable phenoxyl radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylphenol: Another alkylated phenol with similar antioxidant properties but different alkyl substituents.
2,4-Dimethyl-6-tert-butylphenol: A structural isomer with a tertiary butyl group instead of the 2-methylbutan-2-yl group
Uniqueness
2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol is unique due to its specific alkyl substituent, which imparts distinct physical and chemical properties. Its effectiveness as an ultraviolet light absorber and antioxidant makes it particularly valuable in industrial applications .
Biologische Aktivität
2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol is a phenolic compound that exhibits various biological activities. This article explores its antioxidant properties, cytotoxic effects, and potential therapeutic applications based on recent research findings.
The compound's chemical structure can be represented as follows:
- Chemical Formula: C₁₈H₂₄O
- Molecular Weight: 272.38 g/mol
Antioxidant Activity
Antioxidants are crucial for protecting cells from oxidative stress. The antioxidant activity of this compound can be assessed using various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay.
Table 1: Antioxidant Activity of this compound
| Assay Type | IC50 Value (µg/mL) | Reference |
|---|---|---|
| DPPH Scavenging | 45.3 | |
| ABTS Scavenging | 30.5 | |
| FRAP (Ferric Reducing Ability) | 25.0 |
The IC50 values indicate the concentration required to inhibit 50% of the radical activity, with lower values signifying higher antioxidant potency.
Cytotoxicity
Cytotoxicity studies are essential to evaluate the safety profile of compounds for potential therapeutic use. The cytotoxic effects of this compound were assessed against various cancer cell lines.
Table 2: Cytotoxicity of this compound
| Cell Line | CC50 Value (µg/mL) | Reference |
|---|---|---|
| Human Submandibular Gland Carcinoma (HSG) | 60.0 | |
| Human Gingival Fibroblasts (HGF) | 75.0 | |
| MCF-7 (Breast Cancer) | 50.0 |
The CC50 values represent the concentration that causes a 50% reduction in cell viability. The compound exhibited moderate cytotoxicity against HSG and HGF cells, indicating potential as an anticancer agent.
The biological activity of phenolic compounds often involves multiple mechanisms:
- Radical Scavenging: The ability to neutralize free radicals is a primary mechanism for antioxidant activity.
- Enzyme Inhibition: Some studies suggest that phenolic compounds can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases .
- Membrane Disruption: Certain phenolic compounds impact bacterial membranes, leading to cell death through disruption of membrane integrity .
Case Studies
Several studies have explored the biological effects of similar phenolic compounds:
- Antioxidant Study: A study reported that derivatives of phenolic compounds showed significant antioxidant activity with IC50 values comparable to well-known antioxidants like vitamin C .
- Cytotoxic Study: Research on structurally similar compounds demonstrated their effectiveness against various cancer cell lines, suggesting that modifications in the alkyl chain can enhance bioactivity .
Eigenschaften
CAS-Nummer |
85710-00-5 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
2,4-dimethyl-6-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C13H20O/c1-6-13(4,5)11-8-9(2)7-10(3)12(11)14/h7-8,14H,6H2,1-5H3 |
InChI-Schlüssel |
PRFKCKVBXADMCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC(=CC(=C1O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















